molecular formula C21H17ClN2O2S2 B2560518 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 862825-34-1

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2560518
CAS No.: 862825-34-1
M. Wt: 428.95
InChI Key: IQJUSHWSTLXRAZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 2: A sulfanyl group (-S-) linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety, introducing both chlorophenyl and ketone functionalities.
  • Position 3: A phenyl substituent contributing aromatic bulk.
  • Position 6: A methyl group, enhancing lipophilicity.
  • Core structure: A partially saturated bicyclic system (3H,4H,6H,7H), which may influence conformational flexibility and binding interactions.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S2/c1-13-11-17-19(28-13)20(26)24(16-5-3-2-4-6-16)21(23-17)27-12-18(25)14-7-9-15(22)10-8-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJUSHWSTLXRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, with the addition of desiccants such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Synthetic Reactions and Pathways

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions, including cyclization, substitution, and functional group transformations. For this compound, key reactions include:

Cyclocondensation Reactions

  • The thieno[3,2-d]pyrimidin-4-one core is constructed via cyclocondensation of substituted thiophene precursors with urea or thiourea derivatives under acidic or basic conditions .

  • Example: Reaction of 3-amino-thiophene carboxylates with ketones or aldehydes in the presence of catalysts like Fe3O4@meglumine sulfonic acid (Fe3O4@MSA) under microwave irradiation (400 W, 80°C) .

Functionalization of the Piperidine/Pyrrolidine Moieties

  • Substituents like the 4-chlorophenyl group are added via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Key Reaction Conditions and Parameters

Reaction TypeConditionsCatalysts/SolventsYield (%)Reference
CyclocondensationMicrowave, 150°C, 20 minNa2S in t-butanol65–74
Thiol Substitution60–80°C, 12–24 hrK2CO3 in ethanol55–68
AmidationReflux in toluenep-TsOH38–45

Reactivity and Stability

  • Hydrolysis : The sulfanyl group undergoes hydrolysis under strongly acidic (HCl, H2SO4) or basic (NaOH) conditions, yielding thiol intermediates .

  • Oxidation : The thioether (-S-) linker is susceptible to oxidation by H2O2 or mCPBA, forming sulfoxide or sulfone derivatives .

  • Thermal Stability : Stable up to 200°C in inert atmospheres but degrades above this temperature.

Comparative Reactivity with Analogues

FeatureThis CompoundAnalogues (e.g., EVT-6649816)
Sulfanyl ReactivityHigh (due to electron-withdrawing 4-Cl group)Moderate
SolubilityLow in water, high in DMSO/DMFSimilar
Synthetic Yield55–68%60–75%

Challenges and Optimization

  • Low Solubility : Addressed via PEG

Scientific Research Applications

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds can effectively reduce the viability of breast cancer and lung cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Antimicrobial Activity

Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. Studies suggest that the compound demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with critical metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases . This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thienopyrimidine derivatives. The researchers synthesized various analogs of this compound and evaluated their anticancer activity against multiple cell lines. They found that modifications to the phenyl ring significantly enhanced potency against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of thienopyrimidine derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable bactericidal effects at low concentrations, making it a candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic process. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional features of the target compound with six analogs from the evidence, highlighting substituent variations and their implications:

Compound Position 2 Substituent Position 3 Substituent Position 6/Other Key Properties/Implications
Target Compound 2-(4-Chlorophenyl)-2-oxoethylsulfanyl Phenyl 6-methyl Enhanced lipophilicity (methyl); ketone may enable H-bonding. Chlorophenyl adds electron-withdrawing effects.
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Chlorophenylmethylsulfanyl 2-Methoxyphenyl - Methoxy increases polarity; chloro and methylsulfanyl enhance lipophilicity.
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one 3-Chlorophenylmethylsulfanyl Ethyl 5,6-dimethyl Ethyl and dimethyl groups increase steric bulk and lipophilicity. 3-Chloro may alter electronic distribution.
3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one 2-(4-Methylphenyl)-2-oxoethylsulfanyl 4-Chlorophenyl Benzothieno fusion; tetrahydro Methylphenyl reduces polarity vs. chlorophenyl; fused benzothiophene may enhance planar stacking.
2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Sulfanyl linked to acetamide (N-(4-methylphenyl)) 4-Chlorophenyl - Acetamide introduces H-bonding potential; 4-methylphenyl balances lipophilicity.
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Methylphenylmethylsulfanyl 4-Nitrophenyl - Nitro group strongly electron-withdrawing; methylphenyl enhances solubility vs. chlorophenyl analogs.

Key Observations:

Substituent Diversity at Position 2: The target compound’s 2-(4-chlorophenyl)-2-oxoethylsulfanyl group distinguishes it from simpler chlorophenylmethylsulfanyl analogs (e.g., ). The ketone in the oxoethyl chain may improve solubility or binding specificity via H-bonding.

Position 3 Modifications :

  • Phenyl (target) vs. 4-chlorophenyl () vs. 4-nitrophenyl (): Nitro groups increase polarity and electron-withdrawing effects, while chloro substituents enhance lipophilicity and modulate electronic properties.

Saturation and Fusion Patterns: The target’s partially saturated core (3H,4H,6H,7H) may confer conformational flexibility compared to fully unsaturated or benzothieno-fused analogs (e.g., ).

Lipophilicity Trends :

  • Methyl (target), ethyl (), and dimethyl () groups elevate logP values, whereas methoxy () and nitro () groups reduce them.

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of thieno[3,2-d]pyrimidinones typically involves multi-step chemical reactions that include cyclization and functional group modifications. The specific compound can be synthesized through a series of reactions that introduce the chlorophenyl and methyl groups while incorporating the thieno-pyrimidine core structure.

Antitumor Activity

Research has demonstrated that various thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a study evaluated a series of these compounds for their ability to inhibit tumor cell growth using the MTT assay. The results indicated that certain derivatives showed potent inhibitory effects against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines. The most promising compounds exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)Activity Level
6bHepG20.75High
6bMCF-70.90High
6bBCG-8231.20Moderate

Antimicrobial Activity

In addition to antitumor effects, thieno[3,2-d]pyrimidine derivatives have been evaluated for antimicrobial activity. Studies indicate that compounds with halogen substitutions (such as chlorine) demonstrate enhanced activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed MIC values as low as 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

CompoundBacterial StrainMIC (µg/mL)Activity Level
3hS. aureus1Excellent
3hE. faecium16Moderate
3fSalmonella typhi>64Weak

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit key enzymes involved in various metabolic pathways. Notably, it has shown moderate inhibitory activity against 17β-hydroxysteroid dehydrogenases (17β-HSD), which are crucial in steroid metabolism and could be targeted for conditions such as osteoporosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno-pyrimidine scaffold can significantly influence their pharmacological properties. For instance:

  • Chlorination at the para position of the phenyl ring enhances both antitumor and antimicrobial activities.
  • Methyl substitutions at specific positions can improve solubility and bioavailability.

Case Studies

  • Anticancer Evaluation : A recent study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative effects on various cancer cell lines. The findings highlighted that compounds with specific substitutions exhibited significant tumor growth inhibition and induced apoptosis in cancer cells .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of a range of thieno derivatives against multidrug-resistant bacterial strains. The study concluded that specific structural modifications led to enhanced efficacy against resistant pathogens .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and regioselectivity?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1: Condensation of 4-chlorophenylacetone derivatives with thioglycolic acid to form the thioether intermediate .
  • Step 2: Cyclization with 6-methyl-3-phenylthieno[3,2-d]pyrimidin-4-one scaffolds under acidic or basic conditions, often catalyzed by p-toluenesulfonic acid (PTSA) or triethylamine .
  • Key Parameters:
    • Temperature: Reactions are often carried out at 80–100°C to enhance cyclization efficiency.
    • Catalyst: PTSA improves regioselectivity by directing electrophilic substitution .
    • Solvent: Polar aprotic solvents (e.g., DMF) favor high yields (~60–75%) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Thioglycolic acid, EtOH, reflux65–70
2PTSA, DMF, 90°C72

Q. How is the structural identity and purity of this compound confirmed in academic research?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks (e.g., torsion angles between the thieno-pyrimidinone core and 4-chlorophenyl group) .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: δ 2.35 ppm (s, 3H, CH₃), δ 4.15 ppm (s, 2H, SCH₂), δ 7.25–7.80 ppm (aromatic protons) .
    • ¹³C NMR: Carbonyl peaks at δ 170–175 ppm confirm the pyrimidin-4-one moiety .
  • HPLC-PDA: Purity >95% validated using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Contradictions may arise from variations in assay protocols. To address this:

  • Standardize Assays: Use validated cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Curves: Compare IC₅₀ values across studies; discrepancies may indicate differences in cellular uptake or metabolism .
  • Orthogonal Assays: Confirm antimicrobial activity with both broth microdilution (MIC) and time-kill assays .

Q. What computational chemistry approaches predict the binding affinity and mechanism of action of this compound?

Methodological Answer:

  • Molecular Docking: Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. The thieno-pyrimidinone core shows hydrophobic interactions with active-site residues .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns to assess binding mode retention .
  • QSAR Models: Use substituent electronic parameters (Hammett σ) to correlate 4-chlorophenyl modifications with activity .

Q. What experimental designs assess the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies: Incubate the compound at pH 3–9 and 25–50°C. Monitor degradation via LC-MS; the sulfanyl group is prone to hydrolysis under alkaline conditions .
  • Biodegradation Assays: Use OECD 301F (manometric respirometry) with activated sludge. The chlorophenyl group may resist microbial cleavage, leading to persistence .
  • Photolysis: Expose to UV light (254 nm) to simulate sunlight-driven degradation. The thieno ring may undergo photooxidation to sulfoxides .

Q. How can SAR studies optimize the pharmacological profile of this compound?

Methodological Answer:

  • Core Modifications: Replace the 6-methyl group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Substituent Screening: Test analogs with varying aryl groups (e.g., 3,4-dichlorophenyl) for improved kinase inhibition .
  • Prodrug Strategies: Introduce ester moieties to the sulfanyl group to enhance solubility and oral bioavailability .

Q. Table 2: Example SAR Data

ModificationBiological Activity (IC₅₀, μM)Reference
6-Methyl (parent)12.5 (EGFR kinase)
6-CF₃8.2
4-Trifluoromethoxyphenyl5.8

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization .
  • Temperature Gradients: Cool saturated solutions from 50°C to 4°C at 2°C/hour to grow single crystals .
  • Additives: Add 5% DMSO to reduce aggregation during nucleation .

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